
Tedizolid isomer
Vue d'ensemble
Description
Tedizolid, also known as Sivextro, is an oxazolidinone-class antibiotic . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and is effective against Gram-positive bacteria . Tedizolid phosphate is a phosphate ester prodrug of the active compound tedizolid .
Synthesis Analysis
Tedizolid phosphate is a prodrug that is rapidly converted to the active compound tedizolid . It was developed by Cubist Pharmaceuticals, following the acquisition of Trius Therapeutics .
Molecular Structure Analysis
Tedizolid displays linear pharmacokinetics with good tissue penetration . Its chemical formula is C17H15FN6O3 .
Chemical Reactions Analysis
Tedizolid exhibits activity against the majority of Gram-positive bacteria. It is four-fold more potent than linezolid and has the potential to treat pathogens being less susceptible to linezolid .
Physical And Chemical Properties Analysis
Tedizolid has high bioavailability and can be administered either orally or intravenously . Its molar mass is 370.344 g·mol −1 .
Applications De Recherche Scientifique
- Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis . However, its low water solubility limits its use. Researchers have explored solid dispersions of tedizolid with cyclodextrins to enhance its pharmacological activity and modify its physicochemical properties. The inclusion complex of tedizolid with hydroxypropyl-β-cyclodextrin (tedizolid/HP-β-CD) showed increased dissolution rates while maintaining high permeation coefficients and microbiological activity .
- Tedizolid phosphate, the prodrug form, has better water solubility than the parent tedizolid. Systematic nuclear magnetic resonance (NMR) studies in aqueous solution have been performed mainly for the ®-enantiomer of tedizolid phosphate, which exhibits improved solubility .
Antibacterial Activity and Drug Delivery
Water Solubility Enhancement
Mécanisme D'action
Target of Action
Tedizolid is an oxazolidinone class antibiotic that primarily targets bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacteria , which plays a crucial role in protein synthesis .
Mode of Action
Tedizolid interacts with its target by binding to the 50S ribosomal subunit of the bacteria . This binding prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process . As a result, protein synthesis is inhibited, leading to the bacteriostatic effect of tedizolid .
Biochemical Pathways
The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, tedizolid prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is well absorbed and has a high bioavailability, making it effective in both oral and intravenous forms . After administration, tedizolid phosphate, the prodrug, is converted by phosphatases to tedizolid, the active compound . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .
Result of Action
The result of tedizolid’s action is the inhibition of bacterial growth, making it effective in the treatment of certain Gram-positive bacterial infections . It has been proven to be effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae .
Action Environment
The action of tedizolid can be influenced by environmental factors such as the presence of other drugs and the patient’s immune status . For instance, tedizolid is generally more effective and more tolerable than linezolid, another oxazolidinone antibiotic . Its use is often avoided in immunocompromised patients due to the potential for adverse effects .
Propriétés
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZKGCKGCUHAN-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111656 | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tedizolid isomer | |
CAS RN |
856867-41-9 | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-3-[3-Fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)
![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)
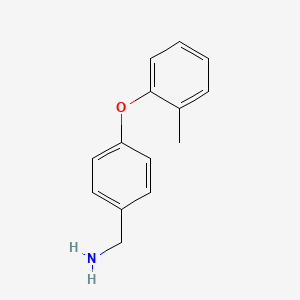
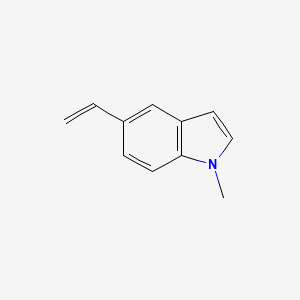
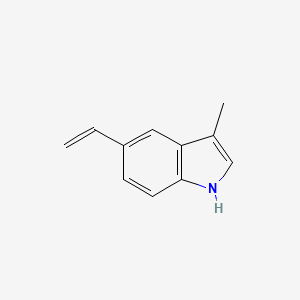

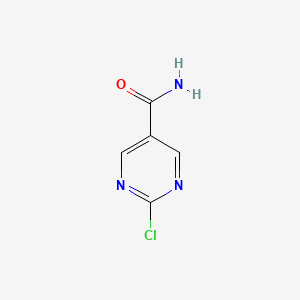
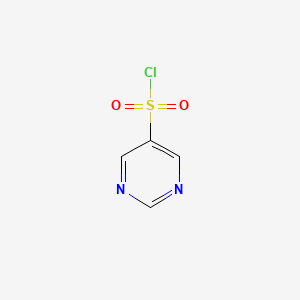



![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)
![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)